molecular formula C19H28N2O7 B586261 Roxatidine Hemioxalate CAS No. 110925-92-3

Roxatidine Hemioxalate

Cat. No.: B586261
CAS No.: 110925-92-3
M. Wt: 396.44
InChI Key: SRDQKICJPUSODU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

Roxatidine Hemioxalate, also known as Roxatidine Oxalate, primarily targets the Histamine H2 receptor . This receptor is found on the parietal cells in the stomach and plays a crucial role in the secretion of gastric acid .

Mode of Action

This compound acts as a specific and competitive antagonist at the Histamine H2 receptor . It inhibits the binding of histamine to the H2 receptors on the parietal cells, thereby suppressing the secretion of gastric acid . This suppressive action is dose-dependent .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the gastric acid secretion pathway . By blocking the H2 receptors, it inhibits the normal and meal-stimulated secretion of gastric acid . This results in a reduction in the production and secretion of gastric acid, particularly in response to histamine .

Pharmacokinetics

This compound is well absorbed orally, with an 80-90% bioavailability . It is rapidly metabolised to its primary, active desacetyl metabolite . The compound has a protein binding of 5-7% . The terminal elimination half-life of Roxatidine is approximately 5-6 hours .

Result of Action

The primary result of this compound’s action is the reduction in gastric acid secretion . This leads to a decrease in the acidity of the stomach, which can help in the treatment of conditions like gastric ulcers, Zollinger-Ellison syndrome, erosive esophagitis, gastro-oesophageal reflux disease, and gastritis .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound should be stored at a temperature of +4°C for optimal stability . Furthermore, the compound’s action may be affected by the patient’s renal function, as a decrease in dose from 150 mg 24 h-1 to 75 mg 48 h-1 or about 40 mg 24 h-1 has been recommended for patients with renal insufficiency .

Biochemical Analysis

Biochemical Properties

Roxatidine Hemioxalate is a potent, selective, and competitive inhibitor of histamine H2-receptors . It interacts with these receptors, reducing both intracellular cyclic AMP concentrations and gastric acid secretion by parietal cells .

Cellular Effects

This compound has shown significant effects on various types of cells and cellular processes. For instance, it has been found to alleviate Atopic Dermatitis (AD) skin symptoms and clinical severity in mice by decreasing the levels of immunoglobulin E, histamine, and inflammatory cytokines . It also effectively inhibited the expression of adhesive molecules and recovered the filaggrin expression in Dermatophagoides farinae body (Dfb)-induced AD skin lesions .

Molecular Mechanism

The molecular mechanism of this compound involves its competitive inhibition of the binding of histamine to H2 receptors . This results in a reduction of both intracellular cyclic AMP concentrations and gastric acid secretion by parietal cells . Furthermore, this compound has been found to suppress the activation of NF-κB Signal Pathway in TNF-α/IFN-γ-Stimulated HaCaT Keratinocytes .

Dosage Effects in Animal Models

It is known that the compound has been used in studies involving mice, where it showed significant effects in alleviating Atopic Dermatitis (AD) skin symptoms .

Metabolic Pathways

This compound is involved in the histamine H2-receptor pathway . It acts as a competitive inhibitor in this pathway, reducing both intracellular cyclic AMP concentrations and gastric acid secretion by parietal cells .

Transport and Distribution

It is known that the compound is rapidly converted to its active metabolite, Roxatidine, by esterases in the small intestine, plasma, and liver .

Subcellular Localization

Given its role as a histamine H2-receptor antagonist, it is likely that it localizes to areas of the cell where these receptors are present .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of roxatidine oxalate involves multiple steps. One common method includes the preparation of 3-piperidine methyl phenol and N-[3-(3-amino-propoxy)-benzyl] piperidine. These intermediates are then reacted under controlled conditions to form roxatidine oxalate . The process involves dissolving the intermediates in deionized water, followed by extraction with chloroform, and subsequent reactions with acetyl chloride under specific temperature conditions .

Industrial Production Methods

Industrial production of roxatidine oxalate typically involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, ensuring the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

Roxatidine Hemioxalate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deacetylated forms .

Scientific Research Applications

Roxatidine Hemioxalate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • Ranitidine
  • Famotidine
  • Nizatidine

Uniqueness

Roxatidine Hemioxalate is unique in its specific binding affinity and competitive inhibition of histamine H2 receptors. Compared to similar compounds, it has a higher bioavailability and a longer half-life, making it more effective in reducing gastric acid secretion over an extended period .

Biological Activity

Roxatidine Hemioxalate is a compound primarily recognized for its role as a histamine H2 receptor antagonist. It is derived from Roxatidine acetate, which is used in the treatment of various gastrointestinal disorders. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical and Pharmacological Profile

  • Chemical Formula : C17H16N2O3 · 1/2C2H2O4
  • Molecular Weight : 356.47 g/mol
  • Mechanism of Action : Roxatidine acts as a competitive inhibitor of histamine at the H2 receptors on gastric parietal cells, leading to decreased gastric acid secretion. This mechanism is crucial in treating conditions like duodenal ulcers and gastroesophageal reflux disease (GERD) .

Pharmacokinetics

Roxatidine is well absorbed orally, with bioavailability ranging between 80% to 90%. Its pharmacokinetic characteristics are consistent across different doses and formulations, showing minimal variability among ethnic groups . The half-life of Roxatidine is approximately 5-6 hours, and it undergoes rapid metabolism to its active desacetyl metabolite .

Biological Activity

This compound exhibits several biological activities that are significant in clinical settings:

  • Histamine Receptor Antagonism : It effectively inhibits histamine-induced adenylate cyclase production in guinea pig parietal cells, with an IC50 value of 0.8 µM. This inhibition leads to reduced hydrogen ion accumulation, indicating its potency as an H2 receptor antagonist .
  • Gastric Mucosal Protection : In animal models, Roxatidine demonstrates protective effects against gastric mucosal injury. A study indicated that administration of Roxatidine at 200 mg/kg significantly reduced the area of lesions in rats subjected to indomethacin-induced gastric damage .

Case Studies and Clinical Applications

Several studies highlight the therapeutic efficacy of Roxatidine in clinical settings:

  • Treatment of Peptic Ulcers : Clinical trials have shown that Roxatidine effectively reduces the recurrence of peptic ulcers when administered as part of a comprehensive treatment plan. Patients receiving Roxatidine exhibited significant healing rates compared to those on placebo .
  • Management of GERD : In a comparative study against other H2 antagonists, Roxatidine was found to provide superior symptom relief in patients suffering from GERD, demonstrating its efficacy in managing acid-related disorders .

Adverse Effects and Safety Profile

This compound has a favorable safety profile with minimal adverse effects reported. Common side effects include headaches and gastrointestinal disturbances, which are generally mild and transient. Toxicity studies indicate an LD50 value of 1000 mg/kg in mice, suggesting a relatively low toxicity risk .

Summary Table of Biological Activities

Biological ActivityMechanism/EffectReference
Histamine H2 Receptor AntagonismInhibition of gastric acid secretion
Gastric Mucosal ProtectionReduction in lesion area
Peptic Ulcer TreatmentIncreased healing rates
GERD ManagementSuperior symptom relief

Properties

IUPAC Name

2-hydroxy-N-[3-[3-(piperidin-1-ylmethyl)phenoxy]propyl]acetamide;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O3.C2H2O4/c20-14-17(21)18-8-5-11-22-16-7-4-6-15(12-16)13-19-9-2-1-3-10-19;3-1(4)2(5)6/h4,6-7,12,20H,1-3,5,8-11,13-14H2,(H,18,21);(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRDQKICJPUSODU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=CC(=CC=C2)OCCCNC(=O)CO.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90718667
Record name Oxalic acid--2-hydroxy-N-(3-{3-[(piperidin-1-yl)methyl]phenoxy}propyl)acetamide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90718667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

396.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110925-92-3
Record name Oxalic acid--2-hydroxy-N-(3-{3-[(piperidin-1-yl)methyl]phenoxy}propyl)acetamide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90718667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.